Enhanced Oxidative Addition Reactivity in Palladium-Catalyzed Cross-Couplings vs. Bromo and Chloro Analogs
Aryl iodides exhibit significantly higher reactivity in Pd-catalyzed cross-coupling reactions compared to their bromo and chloro counterparts. In the oxidative addition step, the C–I bond is cleaved more readily than C–Br or C–Cl due to lower bond dissociation energy. This class-level reactivity advantage is well established: aryl iodides typically achieve higher yields and require milder conditions than aryl bromides or chlorides under identical catalytic systems [1]. For procurement decisions, selecting the iodo derivative over the corresponding bromo or chloro analog ensures faster reaction kinetics and broader substrate tolerance in coupling reactions.
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling oxidative addition |
|---|---|
| Target Compound Data | Aryl iodide (C–I bond dissociation energy ~ 53-58 kcal/mol) |
| Comparator Or Baseline | Aryl bromide (C–Br bond dissociation energy ~ 68-72 kcal/mol); Aryl chloride (C–Cl bond dissociation energy ~ 85-90 kcal/mol) |
| Quantified Difference | Approximately 10-20 kcal/mol lower bond dissociation energy for C–I vs C–Br |
| Conditions | Standard Pd(0) oxidative addition step in cross-coupling reactions |
Why This Matters
Procuring the iodo derivative over the bromo or chloro analog directly translates to faster reaction kinetics and higher yields under milder conditions, reducing both time and cost in synthetic workflows.
- [1] Lee, P. H.; Mo, J.; Kang, D.; Eom, D.; Park, C.; Lee, C.-H.; Jung, Y. M.; Hwang, H. Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. Journal of Organic Chemistry, 2011, 76, 312-315. View Source
